1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromobenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the bromobenzyl group: The pyrazole intermediate is then reacted with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Formylation: The final step involves the formylation of the pyrazole ring, which can be done using reagents like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(3-Bromobenzyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(3-Bromobenzyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules, providing insights into their potential biological activities.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl group and the aldehyde functional group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-1H-pyrazole-3-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
1-(3-Bromobenzyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Bromobenzyl bromide: Lacks the pyrazole ring but contains the bromobenzyl group.
Uniqueness: 1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group, which can impart distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-1-2-9(6-10)7-14-5-4-11(8-15)13-14/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXLWAXAPNBICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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